A Comprehensive Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
A Comprehensive Technical Guide to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Introduction: 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindane derivative. The aminoindane scaffold is of significant interest in medicinal chemistry and drug development, most notably as the core structure of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The introduction of a chlorine atom at the 4-position of the indane ring system offers a valuable synthetic handle and modulates the electronic and lipophilic properties of the molecule. This guide provides an in-depth analysis of the chemical properties, synthesis, analytical characterization, and safe handling of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, tailored for researchers and professionals in the field of drug discovery and development.
Core Physicochemical Properties
4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a primary amine salt with a defined set of chemical identifiers and physical properties critical for its application in a laboratory setting.
Chemical Structure and Identifiers
The molecule consists of a dihydroindene bicyclic system, with a chlorine substituent on the aromatic ring and an amine group on the five-membered ring. As a hydrochloride salt, the amine group is protonated, enhancing its stability and aqueous solubility.
Caption: Proposed synthetic pathway for 4-chloro-2,3-dihydro-1H-inden-1-amine HCl.
Experimental Protocol: Synthesis
Step 1: Oximation of 4-chloro-1-indanone
-
To a solution of 4-chloro-1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-chloro-1-indanone oxime.
-
Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.
-
Step 2: Reduction of the Oxime
-
Dissolve the 4-chloro-1-indanone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, 4-chloro-2,3-dihydro-1H-inden-1-amine.
-
Causality: Catalytic hydrogenation is an effective method for reducing oximes to primary amines with high selectivity and minimal side products.
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will form. Continue addition until the solution becomes slightly acidic (test with pH paper).
-
Stir the slurry for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Purification
The primary method for purifying the final hydrochloride salt is recrystallization. The choice of solvent is critical and typically involves a polar solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures, such as an ethanol/ether or isopropanol/water mixture. This process effectively removes unreacted starting materials and by-products.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.
Caption: Standard analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules and detecting any related impurities. [2] Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
Self-Validation: The use of a C18 column is ideal for retaining the moderately polar, aromatic amine. A gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated. The inclusion of TFA in the mobile phase improves peak shape by acting as an ion-pairing agent for the amine.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity. For 4-chloro-2,3-dihydro-1H-inden-1-amine, the expected monoisotopic mass of the free base is 167.05 Da. [3]Key expected fragments would include the loss of the amine group and characteristic isotopic patterns due to the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals would include distinct aromatic protons (3H), a methine proton for the C-H adjacent to the amine (1H), and methylene protons of the five-membered ring (4H). The signals would be shifted downfield due to the effects of the aromatic ring and heteroatoms.
-
¹³C NMR: Expected signals would include aromatic carbons, a methine carbon, and two methylene carbons.
Safety and Handling
While specific toxicity data for this compound is not extensively published, data from structurally similar compounds provides a strong basis for establishing safe handling protocols. The related (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride is classified as a hazardous substance. [4]
GHS Hazard Classification
The following classifications are based on analogous compounds and should be assumed for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride until proven otherwise.
| Hazard Statement | Code | Description | Source(s) |
| Harmful if swallowed | H302 | Acute oral toxicity, Category 4 | [4][5] |
| Causes skin irritation | H315 | Skin corrosion/irritation, Category 2 | [4] |
| Causes serious eye irritation | H319 | Serious eye damage/irritation, Category 2A | [4] |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | [4] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6]* First Aid:
Applications in Research and Development
The primary value of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its potential as a chemical building block or synthon for the synthesis of more complex molecules.
-
Drug Discovery: As an analog of the core of Rasagiline, this compound is an excellent candidate for structure-activity relationship (SAR) studies. [1]Researchers can use it to synthesize novel derivatives to probe interactions with biological targets like MAO-B or GABA receptors. [7]* Intermediate in Synthesis: The chlorine atom can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a versatile entry point to a wide range of substituted aminoindanes. The primary amine can also be readily functionalized to form amides, sulfonamides, and other derivatives.
Conclusion
4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable chemical entity with well-defined properties. Its synthesis is achievable through standard organic chemistry transformations, and its characterization relies on a suite of modern analytical techniques. While it must be handled with appropriate safety precautions, its structural similarity to pharmacologically active scaffolds makes it a compound of significant interest for researchers and scientists engaged in the design and development of novel therapeutics.
References
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
-
Alichem. (n.d.). 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
-
Capot Chemical. (n.d.). (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 4-chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 16244317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. researchgate.net [researchgate.net]
